7-Chloro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-CHLORO-2-[(FURAN-2-YL)METHYL]-1-(4-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a chromeno-pyrrole core, a furan ring, and various substituents such as chlorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-2-[(FURAN-2-YL)METHYL]-1-(4-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under specific conditions For instance, the reaction may start with the formation of the chromeno-pyrrole core through a cyclization reaction involving a suitable aldehyde and an amine
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-2-[(FURAN-2-YL)METHYL]-1-(4-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents replacing the chlorine atom.
Scientific Research Applications
7-CHLORO-2-[(FURAN-2-YL)METHYL]-1-(4-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-CHLORO-2-[(FURAN-2-YL)METHYL]-1-(4-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with an indole core, such as tryptophan and serotonin, share some structural similarities with 7-CHLORO-2-[(FURAN-2-YL)METHYL]-1-(4-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE.
Benzofuran Derivatives: Compounds like benzofuran and its derivatives also exhibit structural similarities and are studied for their biological activities.
Uniqueness
The uniqueness of 7-CHLORO-2-[(FURAN-2-YL)METHYL]-1-(4-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and its chromeno-pyrrole core
Properties
Molecular Formula |
C23H16ClNO5 |
---|---|
Molecular Weight |
421.8 g/mol |
IUPAC Name |
7-chloro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H16ClNO5/c1-28-15-7-4-13(5-8-15)20-19-21(26)17-11-14(24)6-9-18(17)30-22(19)23(27)25(20)12-16-3-2-10-29-16/h2-11,20H,12H2,1H3 |
InChI Key |
AEFMEPLTHCOGMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)Cl |
Origin of Product |
United States |
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